4-Methyl-2-(trifluoromethyl)-1,3-dioxolan-2-amine

Description

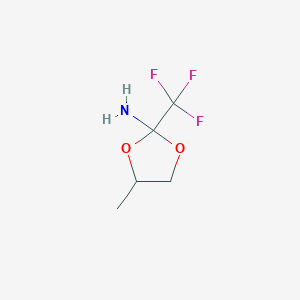

4-Methyl-2-(trifluoromethyl)-1,3-dioxolan-2-amine is a fluorinated heterocyclic amine characterized by a 1,3-dioxolane ring substituted with a trifluoromethyl group and a methyl group. This compound belongs to a class of molecules where the trifluoromethyl (–CF₃) group imparts unique physicochemical properties, such as enhanced lipophilicity, metabolic stability, and resistance to oxidation .

The 1,3-dioxolane ring provides rigidity and polarity, which may influence solubility and binding affinity in biological systems. The presence of an amine group (–NH₂) offers reactivity for further functionalization, such as coupling with carboxylic acids or participation in nucleophilic substitution reactions .

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-2-(trifluoromethyl)-1,3-dioxolan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F3NO2/c1-3-2-10-5(9,11-3)4(6,7)8/h3H,2,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIAKOOVHEMCVJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC(O1)(C(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(trifluoromethyl)-1,3-dioxolan-2-amine typically involves the following steps:

-

Formation of the Dioxolane Ring: : The dioxolane ring can be synthesized through the reaction of a diol with an aldehyde or ketone under acidic conditions. For instance, the reaction of ethylene glycol with formaldehyde in the presence of an acid catalyst can yield 1,3-dioxolane.

-

Introduction of the Trifluoromethyl Group: : The trifluoromethyl group can be introduced via trifluoromethylation reactions. One common method involves the use of trifluoromethyl iodide (CF3I) in the presence of a base and a suitable catalyst.

-

Amination: : The final step involves the introduction of the amine group. This can be achieved through nucleophilic substitution reactions, where an appropriate amine precursor reacts with the intermediate compound.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can facilitate large-scale synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(trifluoromethyl)-1,3-dioxolan-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.

Substitution: Nucleophilic or electrophilic substitution reactions can replace specific groups within the compound, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

4-Methyl-2-(trifluoromethyl)-1,3-dioxolan-2-amine has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it a valuable tool in biochemical studies.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism of action of 4-Methyl-2-(trifluoromethyl)-1,3-dioxolan-2-amine involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group can enhance the compound’s binding affinity to specific enzymes or receptors, thereby modulating their activity. Additionally, the dioxolane ring can influence the compound’s overall conformation and stability, affecting its biological activity.

Comparison with Similar Compounds

Thermal Stability and Physical Properties

- Thiazole derivatives (e.g., 4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid) exhibit high melting points (237–238°C), attributed to hydrogen bonding and aromatic stacking .

- Triazine analogs like 4-methoxy-6-(trifluoromethyl)-1,3,5-triazin-2-amine show stability under high-temperature conditions, critical for agricultural formulations .

- The target compound’s 1,3-dioxolane ring may lower melting points compared to rigid thiazoles/triazines, but experimental data are needed.

Biological Activity

4-Methyl-2-(trifluoromethyl)-1,3-dioxolan-2-amine is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C6H6F3N O2

- Molecular Weight : 179.11 g/mol

- Functional Groups : Dioxolane ring, trifluoromethyl group, amine group.

This compound's trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which may contribute to its biological activity.

Biological Activity Overview

Research on the biological activity of this compound is limited but suggests potential pharmacological applications. Key areas of investigation include:

- Antimicrobial Activity : Preliminary studies indicate that compounds with similar dioxolane structures exhibit antimicrobial properties. The presence of the trifluoromethyl group may enhance these effects by increasing the compound's interaction with microbial membranes.

- Anticancer Potential : Compounds containing dioxolane moieties have been investigated for their anticancer properties. For example, derivatives of dioxolanes have shown cytotoxicity against various cancer cell lines. The specific mechanisms of action may involve apoptosis induction or cell cycle arrest.

Structure-Activity Relationship (SAR)

Understanding the SAR for this compound is crucial for optimizing its biological activity. The following factors are significant:

- Trifluoromethyl Group : This substituent can influence electronic properties and hydrophobicity, enhancing binding affinity to biological targets.

- Dioxolane Ring : The rigidity provided by the dioxolane structure may facilitate specific interactions with enzymes or receptors.

- Amine Functionality : The presence of an amine group can enhance solubility and may participate in hydrogen bonding with biological macromolecules.

Case Studies and Research Findings

A review of literature reveals several relevant findings regarding similar compounds:

- Antimicrobial Studies : A study demonstrated that derivatives of dioxolanes exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that this compound could have similar effects due to structural similarities .

- Cytotoxicity Assays : In vitro assays have shown that related dioxolane compounds possess cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). These studies often report IC50 values in the micromolar range, indicating potential effectiveness .

- Mechanistic Insights : Research into the mechanism of action for dioxolane derivatives has revealed pathways involving apoptosis and inhibition of cell proliferation through various signaling cascades .

Data Table: Biological Activities of Related Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.